pan-KRAS-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pan-KRAS-IN-2 is a broad-spectrum inhibitor of Kirsten rat sarcoma virus (KRAS) proteins, exhibiting potent activity against both wild-type and various mutant forms of KRAS, such as G12D, G12C, G12V, G12S, G12A, and Q61H . KRAS is a member of the rat sarcoma virus family, which includes KRAS, neuroblastoma RAS, and Harvey RAS . Mutations in KRAS are frequently found in various cancers, making it a significant target for cancer therapy .
準備方法
The synthesis of pan-KRAS-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods for this compound are also not publicly available, but they likely involve large-scale synthesis techniques used in pharmaceutical manufacturing .
化学反応の分析
Pan-KRAS-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce different substituents into the molecule
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Pan-KRAS-IN-2 has several scientific research applications, including:
作用機序
Pan-KRAS-IN-2 exerts its effects by binding to the KRAS protein and inhibiting its activity. KRAS is a small guanine nucleotide-binding protein that cycles between an active GTP-bound state and an inactive GDP-bound state . This compound binds to the catalytic domain of KRAS, preventing the exchange of GDP for GTP, thereby inhibiting KRAS activation and downstream signaling pathways . This inhibition disrupts cellular processes such as proliferation, growth, and survival, which are regulated by KRAS .
類似化合物との比較
Pan-KRAS-IN-2 is unique in its broad-spectrum activity against multiple KRAS mutants. Similar compounds include:
BI-2852: Another pan-KRAS inhibitor with potent activity against KRAS mutants.
BAY-293: A KRAS inhibitor used as a chemical probe in cancer research.
Sotorasib (AMG510): A direct KRAS G12C inhibitor approved for treating non-small cell lung cancer.
Adagrasib (MRTX849): Another direct KRAS G12C inhibitor under clinical investigation.
This compound stands out due to its high potency and broad-spectrum activity, making it a valuable tool in cancer research and therapy .
特性
分子式 |
C34H34F2N4O3 |
---|---|
分子量 |
584.7 g/mol |
IUPAC名 |
5-ethynyl-6-fluoro-4-[2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-8-methyl-4-(1,4-oxazepan-4-yl)quinazolin-7-yl]naphthalen-2-ol |
InChI |
InChI=1S/C34H34F2N4O3/c1-3-25-29(36)9-6-22-16-24(41)17-28(30(22)25)26-7-8-27-31(21(26)2)37-33(38-32(27)39-11-5-14-42-15-13-39)43-20-34-10-4-12-40(34)19-23(35)18-34/h1,6-9,16-17,23,41H,4-5,10-15,18-20H2,2H3/t23-,34+/m1/s1 |
InChIキー |
HYCYHHMWGDUNSM-NHOCJEJCSA-N |
異性体SMILES |
CC1=C(C=CC2=C1N=C(N=C2N3CCCOCC3)OC[C@@]45CCCN4C[C@@H](C5)F)C6=C7C(=CC(=C6)O)C=CC(=C7C#C)F |
正規SMILES |
CC1=C(C=CC2=C1N=C(N=C2N3CCCOCC3)OCC45CCCN4CC(C5)F)C6=C7C(=CC(=C6)O)C=CC(=C7C#C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。